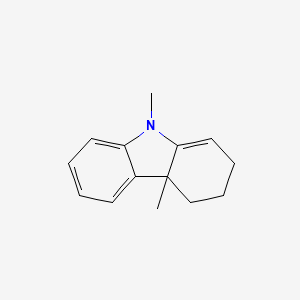
4a,9-dimethyl-3,4-dihydro-2H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4a,9-dimethyl-3,4-dihydro-2H-carbazole is a nitrogen-containing heterocyclic compound that belongs to the carbazole family. Carbazoles are known for their diverse biological and pharmacological activities, including antibacterial, antitumor, and antioxidant properties . This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4a,9-dimethyl-3,4-dihydro-2H-carbazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the palladium-catalyzed reaction sequence, which includes intermolecular amination and intramolecular direct arylation . This method is highly regioselective and can be performed under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The use of magnetically recoverable palladium nanocatalysts supported on green biochar has been reported to enhance efficiency and reduce reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
4a,9-dimethyl-3,4-dihydro-2H-carbazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common, especially at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include various substituted carbazole derivatives, which can exhibit enhanced biological activities .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex carbazole derivatives.
Biology: Exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
Medicine: Potential use in anticancer therapies due to its ability to inhibit certain enzymes.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mécanisme D'action
The mechanism of action of 4a,9-dimethyl-3,4-dihydro-2H-carbazole involves its interaction with specific molecular targets. For instance, it can bind to dihydrofolate reductase, inhibiting its activity and thereby exerting antimicrobial effects . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to its diverse biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbazole: The parent compound with a similar structure but lacking the dimethyl substitutions.
9-Methylcarbazole: A derivative with a single methyl group at the 9-position.
3,6-Dimethylcarbazole: Another derivative with methyl groups at the 3 and 6 positions.
Uniqueness
4a,9-dimethyl-3,4-dihydro-2H-carbazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the dimethyl groups at the 4a and 9 positions can enhance its stability and modify its interaction with biological targets, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
41503-36-0 |
|---|---|
Formule moléculaire |
C14H17N |
Poids moléculaire |
199.29 g/mol |
Nom IUPAC |
4a,9-dimethyl-3,4-dihydro-2H-carbazole |
InChI |
InChI=1S/C14H17N/c1-14-10-6-5-9-13(14)15(2)12-8-4-3-7-11(12)14/h3-4,7-9H,5-6,10H2,1-2H3 |
Clé InChI |
IBOZEFAOOFKNIS-UHFFFAOYSA-N |
SMILES canonique |
CC12CCCC=C1N(C3=CC=CC=C23)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


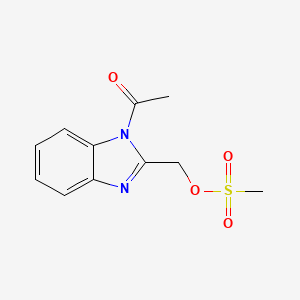
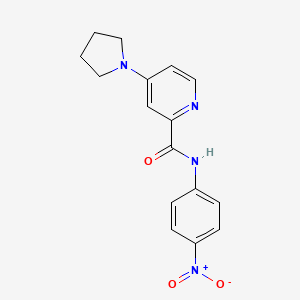
![(7R,8AR)-7-fluorooctahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B14004555.png)
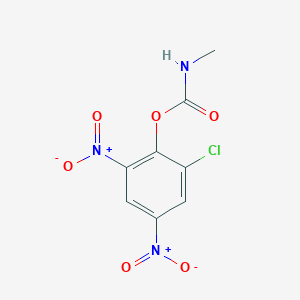
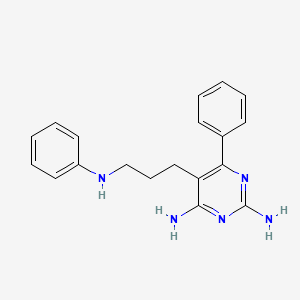


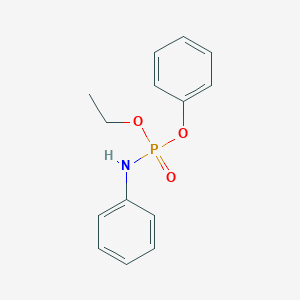
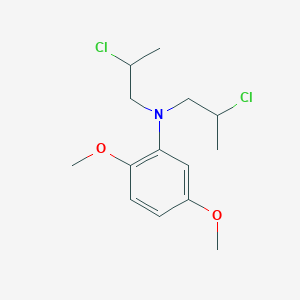

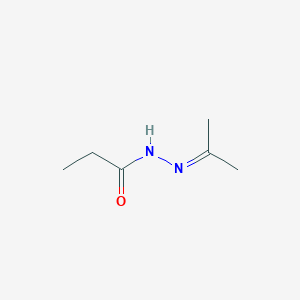
![Diethyl 2-[[3-(dimethylamino)anilino]methylidene]propanedioate](/img/structure/B14004596.png)
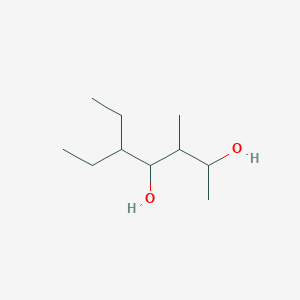
![3-Tert-butyl-5-[(4-chlorophenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B14004619.png)
